CTZ was first synthesized in 1982 by M.J. Smith and co-workers at Pfizer as part of their drug discovery program. CTZ is a selective and potent H1 receptor antagonist that has been used as a research tool to investigate the role of histamine in various physiological and pathological conditions.
CTZ is a white to off-white crystalline powder with a molecular weight of 360.42 g/mol. Its melting point is in the range of 207-210°C, and it is sparingly soluble in water. CTZ has the following chemical structure: C18H19N5O2
CTZ can be synthesized using various methods, including the three-component reaction of 3-bromoanisole, triazolone, and cyclopropylamine. Alternatively, it can be synthesized using the Buchwald-Hartwig reaction of 3-bromoanisole, cyclopropylamine, and potassium carbonate. CTZ can be characterized using various spectroscopic techniques, including ^1H NMR, ^13C NMR, and mass spectrometry.
CTZ can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
CTZ has antihistaminic and antiallergic properties. It selectively blocks the histamine H1 receptor, which is involved in several physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission.
CTZ has been shown to have low toxicity in scientific experiments. The LD50 of CTZ is greater than 2000 mg/kg in mice. However, as with any chemical compound, care should be taken when handling and using CTZ in laboratory experiments.
CTZ has been used as a research tool to investigate the role of histamine in various physiological and pathological conditions, including inflammation, allergy, and cancer. It has also been used in the development of new drugs for the treatment of allergic diseases, such as urticaria and rhinitis.
Research on CTZ is ongoing, with new studies focusing on its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
While CTZ shows promise in various research fields, there are limitations to its use, including its limited solubility in water. Future research should focus on the development of novel derivatives of CTZ with improved solubility and bioavailability. Additionally, the potential use of CTZ in the treatment of various diseases should be investigated further.
1. Development of CTZ derivatives with improved pharmacological properties. 2. Investigation of the potential use of CTZ in the treatment of autoimmune disorders. 3. Investigation of the effect of CTZ on histamine-mediated inflammation. 4. Evaluation of the pharmacokinetic and pharmacodynamic properties of CTZ in various animal models. 5. Development of novel drug delivery systems for CTZ to improve its bioavailability. 6. Investigation of the potential use of CTZ in combination therapy for the treatment of cancer. 7. Investigation of the effect of CTZ on histamine-mediated neurotransmission. 8. Investigation of the immunomodulatory effects of CTZ. 9. Development of CTZ-based diagnostic assays for the detection of histamine-mediated diseases. 10. Comparative studies of CTZ with other H1 receptor antagonists for the treatment of allergic diseases.
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